(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzyl bromide and L-proline .
Reaction Steps: The benzyl bromide is reacted with L-proline under basic conditions to form the pyrrolidine ring
Purification: The resulting compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors, with careful control of temperature and pH to ensure product consistency.
Continuous Flow Synthesis: Some industrial setups use continuous flow reactors to streamline the production process and improve efficiency.
Chemical Reactions Analysis
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Using nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Trifluoromethylbenzyl pyrrolidine-2-carboxylic acid.
Reduction: Trifluoromethylbenzyl pyrrolidine-2-ol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical structure and properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, metabolism, or cell growth.
Comparison with Similar Compounds
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethylated pyrrolidine derivatives, such as (S)-2-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid .
Uniqueness: The presence of the benzyl group in this compound provides additional steric and electronic effects, which can influence its reactivity and biological activity.
This compound , its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRISWLRIUGLGO-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661602 | |
Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217652-16-8 | |
Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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